molecular formula C23H26N6O3S B10881421 N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

Cat. No.: B10881421
M. Wt: 466.6 g/mol
InChI Key: MZOMZHJCWWBWCY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-dimethoxyphenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine derivatives or via Mannich reactions.

    Coupling Reactions: The tetrazole and piperidine derivatives are then coupled using appropriate coupling agents like carbodiimides or phosphonium salts.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce various substituents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing it to bind to metal ions or active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

    N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a tetrazole ring and a piperidine ring in the same molecule is particularly noteworthy, as it provides a unique scaffold for further modifications.

This compound’s versatility and potential for functionalization make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine-1-carbothioamide

InChI

InChI=1S/C23H26N6O3S/c1-15(30)16-4-7-18(8-5-16)24-23(33)28-12-10-19(11-13-28)29-26-22(25-27-29)17-6-9-20(31-2)21(14-17)32-3/h4-9,14,19H,10-13H2,1-3H3,(H,24,33)

InChI Key

MZOMZHJCWWBWCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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